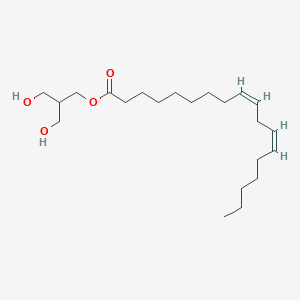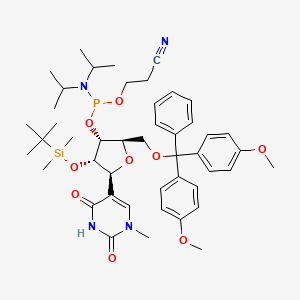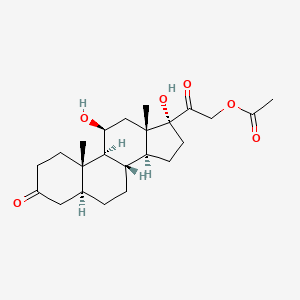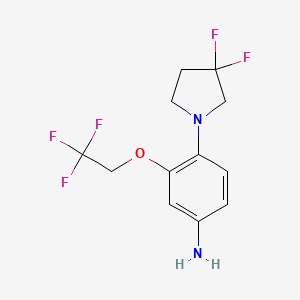![molecular formula C16H28O4 B13719383 Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyranyl group attached to a nonenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate typically involves the reaction of ethyl 4-hydroxy-2-nonenoate with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which protects the hydroxyl group during subsequent reactions. The reaction conditions generally include:
Reagents: Ethyl 4-hydroxy-2-nonenoate, dihydropyran, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with suitable nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate involves its interaction with specific molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The ester group can undergo hydrolysis to release the active nonenoate moiety, which can interact with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-nonenoate: Lacks the tetrahydropyranyl protecting group, making it more reactive.
Tetrahydropyranyl ethers: Similar protecting groups used in organic synthesis.
Nonenoate esters: Compounds with similar ester functionalities but different substituents.
The uniqueness of this compound lies in its combination of the tetrahydropyranyl protecting group and the nonenoate ester, providing both stability and reactivity for various applications.
Eigenschaften
Molekularformel |
C16H28O4 |
|---|---|
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
ethyl 4-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
GSEOPYZMKPSQQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC(=O)OCC)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
![5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)

![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)


![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)


![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)

